molecular formula C15H8ClN5O B2626242 6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide CAS No. 2094303-62-3

6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide

Cat. No. B2626242
CAS RN: 2094303-62-3
M. Wt: 309.71
InChI Key: JFUNHLNATGREJA-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a core unit in several drugs currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Future Directions

The study of quinoxaline as a core unit continues, with research focusing on the development of novel quinoxaline compounds . This research could pave the way for further drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

6-chloro-5-cyano-N-quinoxalin-6-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN5O/c16-14-9(8-17)1-3-12(21-14)15(22)20-10-2-4-11-13(7-10)19-6-5-18-11/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUNHLNATGREJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)C3=NC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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